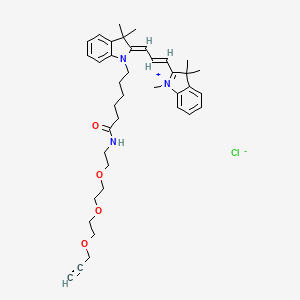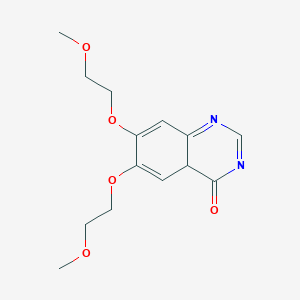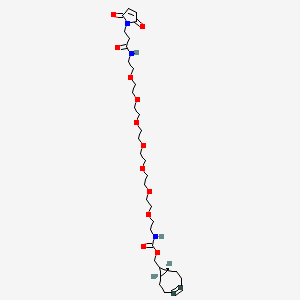
Hsd17B13-IN-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-45 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by compounds like this compound offers a potential therapeutic approach for treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-45 involves high-throughput screening (HTS) and subsequent optimization. Initially, a library of compounds is screened for inhibitory activity against HSD17B13 using estradiol as a substrate. The selected compound undergoes further optimization to enhance its potency, selectivity, and pharmacokinetic properties .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized synthetic routes. This includes the use of automated systems for high-throughput screening and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-45 primarily undergoes oxidation-reduction reactions due to its role as an inhibitor of the NAD(P)H-dependent oxidoreductase enzyme HSD17B13 .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving this compound include estradiol, NAD+, and various solvents and catalysts that facilitate the oxidation-reduction processes .
Major Products
The major product formed from the inhibition of HSD17B13 by this compound is the reduced activity of the enzyme, leading to decreased lipid droplet formation and reduced progression of NAFLD and NASH .
Scientific Research Applications
Hsd17B13-IN-45 has several scientific research applications:
Chemistry: Used as a chemical probe to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Helps in understanding the molecular mechanisms underlying liver diseases like NAFLD and NASH.
Medicine: Potential therapeutic agent for treating liver diseases by inhibiting HSD17B13.
Industry: Used in the development of new drugs targeting liver diseases.
Mechanism of Action
Hsd17B13-IN-45 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of 17-ketosteroids to 17-hydroxysteroids, thereby reducing lipid droplet formation in the liver. The molecular targets involved include the NAD+ cofactor and the active site residues of HSD17B13 .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, identified through high-throughput screening.
HSD17B11: A closely related enzyme with similar functions but different substrate specificity.
Uniqueness
Hsd17B13-IN-45 is unique due to its high selectivity and potency in inhibiting HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases and a potential therapeutic agent .
Properties
Molecular Formula |
C19H13ClN2O5S2 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
4-[[2-[2-(2-chlorophenyl)ethynyl]-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C19H13ClN2O5S2/c1-27-16-10-13(19(23)24)6-8-15(16)22-29(25,26)18-11-28-17(21-18)9-7-12-4-2-3-5-14(12)20/h2-6,8,10-11,22H,1H3,(H,23,24) |
InChI Key |
KRWOZVRVZVETMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C#CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)

![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)


![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
